Nonane-1-sulfonamide falls under the broader category of sulfonamides, which are synthetic antimicrobial agents. These compounds are derived from sulfanilamide, a prototypical sulfonamide drug. The classification of Nonane-1-sulfonamide is primarily based on its chemical structure, which includes a long-chain aliphatic hydrocarbon (nonane) linked to a sulfonamide group.
The synthesis of Nonane-1-sulfonamide can be achieved through various methods, primarily involving the reaction of nonylamine with a sulfonyl chloride. A typical synthesis procedure includes the following steps:
The reaction is generally exothermic and may require careful temperature control to avoid decomposition of sensitive intermediates .
Nonane-1-sulfonamide has the molecular formula . Its structure consists of a nonane backbone with a sulfonamide group attached at one end. The key structural features include:
The three-dimensional conformation of Nonane-1-sulfonamide can be visualized using molecular modeling software, which allows for the analysis of steric interactions and potential reactivity sites.
Nonane-1-sulfonamide can participate in various chemical reactions typical for sulfonamides:
These reactions highlight the versatility of Nonane-1-sulfonamide in organic synthesis and its potential utility in developing new pharmaceutical agents .
The mechanism of action for Nonane-1-sulfonamide involves its interaction with bacterial enzymes involved in folate synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By inhibiting the enzyme dihydropteroate synthase, Nonane-1-sulfonamide disrupts bacterial growth by preventing the formation of folate, ultimately leading to cell death .
Nonane-1-sulfonamide exhibits several notable physical and chemical properties:
These properties indicate that Nonane-1-sulfonamide has potential applications in both aqueous environments and organic solvents, making it versatile for various formulations .
Nonane-1-sulfonamide is primarily utilized in scientific research and pharmaceutical development due to its antibacterial properties. Some specific applications include:
The ongoing research into Nonane-1-sulfonamide continues to reveal its potential benefits across multiple disciplines within chemistry and medicine .
The discovery of sulfonamide antibiotics in the 1930s marked a transformative era in chemotherapy. Gerhard Domagk's identification of Prontosil (a sulfonamide-based azo dye) as an effective antibacterial agent in 1932 initiated the "sulfa craze" in medicinal chemistry [1] [7]. Prontosil itself was a prodrug metabolized to sulfanilamide, the true active moiety that competitively inhibited bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis [1] [5]. This breakthrough validated sulfonamides as the first broad-spectrum synthetic antimicrobials, saving countless lives during pre-penicillin era infections and World War II battlefield wounds [1].
By the 1950s, medicinal chemists recognized the versatility of the sulfonamide scaffold (–SO₂NH–) beyond antibacterials. Strategic modifications yielded compounds with diverse pharmacological activities:
This structural diversification capitalized on the sulfonamide group's hydrogen-bonding capability, metabolic stability, and ease of synthesis via sulfonyl chloride-amine coupling [9] [10]. The scaffold’s adaptability positioned it as a privileged structure in drug discovery, with over 150 FDA-approved sulfonamide-containing drugs by the 21st century [9]. Nonane-1-sulfonamide represents a contemporary exploration within this legacy, extending investigations into long-chain aliphatic sulfonamides.
Table 1: Key Milestones in Sulfonamide Therapeutic Development
Decade | Therapeutic Class | Representative Agent | Primary Application |
---|---|---|---|
1930s | Antibacterial | Prontosil/Sulfanilamide | Systemic bacterial infections |
1940s | Topical antimicrobial | Sulfacetamide | Ocular/urinary tract infections |
1950s | Diuretic/CA inhibitor | Acetazolamide | Glaucoma, edema |
1950s | Oral hypoglycemic | Tolbutamide | Type 2 diabetes |
1960s | Thiazide diuretic | Hydrochlorothiazide | Hypertension |
1990s | COX-2 inhibitor | Celecoxib | Inflammation, arthritis |
2000s | Anticonvulsant | Zonisamide | Epilepsy |
Alkanesulfonamides, characterized by their alkyl chain (–(CH₂)ₙ–CH₃) attached to the sulfonyl group, provide distinct advantages in rational drug design. Unlike aromatic sulfonamides, these compounds exhibit:
Nonane-1-sulfonamide (CH₃(CH₂)₈SO₂NH₂) exemplifies a C9-chain aliphatic sulfonamide strategically engineered to probe hydrophobic binding domains. Its extended hydrocarbon tail facilitates strong van der Waals interactions with aliphatic amino acid residues (e.g., Leu, Val, Ile) in target proteins [6]. This property is exploited in protease inhibitor design, where the nonane moiety occupies S1/S1' hydrophobic pockets critical for substrate recognition [4] [6].
Synthetic routes to alkanesulfonamides typically involve:
R-SH → R-SO₂Cl → R-SO₂NH₂ (R = n-nonyl for Nonane-1-sulfonamide)
Recent innovations include copper-catalyzed oxidative coupling of sodium sulfinates with amines and flow chemistry approaches, improving efficiency for high-throughput medicinal chemistry applications [9]. Nonane-1-sulfonamide’s physicochemical profile—high log P (~3.5 predicted), low polar surface area (49Ų), and rotatable bonds (9)—makes it a versatile hydrophobic building block for inhibitors targeting membrane-associated proteins or those with deep apolar active sites [5] [6].
The n-nonyl chain of Nonane-1-sulfonamide serves as a molecular ruler for probing hydrophobic domains. Biophysical studies demonstrate:
In gelatinase A (MMP-2) inhibitors, derivatives like sulfonamide 1,4-dithia-7-azaspiro[4.4]nonane incorporate aliphatic sulfonamides to occupy the S1' pocket. Molecular docking confirms the nonane chain penetrates deeper than shorter alkyl analogs, achieving ΔG = -8.1 kcal/mol versus -6.3 kcal/mol for C6 analogs [4] [6]. Similar enhancements are observed in:
Table 2: Computational Parameters of Nonane-1-sulfonamide vs. Shorter-chain Analogs
Parameter | Nonane-1-sulfonamide (C9) | Heptane-1-sulfonamide (C7) | Butane-1-sulfonamide (C4) |
---|---|---|---|
log P (Predicted) | 3.52 | 2.98 | 1.91 |
Polar Surface Area (Ų) | 49.1 | 49.1 | 49.1 |
Hydrogen Bond Acceptors | 3 | 3 | 3 |
Rotatable Bonds | 9 | 7 | 4 |
Docking Energy vs. DHPS (kcal/mol) | -8.1 | -7.3 | -6.2 |
Solubility (mg/mL, predicted) | 0.08 | 0.21 | 1.14 |
Mouseover explanation: log P = partition coefficient (octanol/water); Polar Surface Area = measure of molecular polarity; Docking Energy = binding affinity to dihydropteroate synthase
Quantum mechanical studies reveal electronic modulation by the alkyl chain: While the sulfonamide group maintains its H-bonding capacity (–SO₂NH–), the electron-donating effect of the alkyl chain slightly reduces electrophilicity at sulfur, potentially enhancing metabolic stability [5] [6]. This combination of hydrophobic bulk and polar anchor functionality positions Nonane-1-sulfonamide as a critical scaffold for next-generation therapeutics targeting intracellular pathogens, membrane receptors, and CNS-penetrant agents where optimized distribution properties are paramount [6] [8].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: